molecular formula C18H21N3O B2740563 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide CAS No. 478033-00-0

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide

Cat. No.: B2740563
CAS No.: 478033-00-0
M. Wt: 295.386
InChI Key: GZSWRUKZUKDASR-UHFFFAOYSA-N
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Description

The compound N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide is a pyrrole-derived amide characterized by a benzyl-substituted pyrrole core with cyano and methyl substituents at positions 3, 4, and 5. The butanamide group (-CONH-(CH₂)₃CH₃) at position 2 distinguishes it from structurally related analogs. Instead, the evidence references a closely related compound, N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide (CAS: 852388-85-3), which shares the same pyrrole backbone but differs in the amide substituent (2-chloroacetamide vs. butanamide) .

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-8-17(22)20-18-16(11-19)13(2)14(3)21(18)12-15-9-6-5-7-10-15/h5-7,9-10H,4,8,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSWRUKZUKDASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where pyrrole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties[][4].

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with similar targets as other pyrrole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Molecular Formula Molar Mass (g/mol) CAS Number
N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide 2-Chloroacetamide (-CO-NH-CH₂Cl) C₁₆H₁₆ClN₃O 301.77 852388-85-3
N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide (hypothetical) Butanamide (-CO-NH-(CH₂)₃CH₃) C₁₈H₂₁N₃O Not provided Not available

Key Differences and Implications:

This could influence solubility, binding affinity, or metabolic stability .

Synthetic and Analytical Relevance: The chloroacetamide derivative’s molecular formula (C₁₆H₁₆ClN₃O) and molar mass (301.77 g/mol) suggest a compact structure amenable to crystallization. SHELXL, a refinement program, could resolve its crystal structure, as evidenced by the software’s use in small-molecule crystallography . No analogous data exist for the butanamide variant, but SHELX-based methodologies would similarly apply to structural determination if synthesized .

Biological and Pharmacological Potential: Pyrrole derivatives are often explored for bioactivity (e.g., kinase inhibition or antimicrobial effects). The chloroacetamide’s electrophilic chlorine might enable covalent interactions with biological targets, whereas the butanamide’s alkyl chain could favor hydrophobic binding pockets.

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antitumor and antimicrobial activities, supported by relevant data tables and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C18H21N3O
  • CAS Number: 918882-25-4
  • Molecular Weight: 295.38 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. In vitro assays have demonstrated that related pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of several pyrrole derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain compounds showed IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation.

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 6HCC8276.48 ± 0.112D
N-(1-benzyl...)NCI-H35820.46 ± 8.633D

These findings indicate that modifications to the pyrrole structure can enhance antitumor activity, making it a promising scaffold for further drug development.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been assessed for antimicrobial activity against various bacterial strains.

Testing Methodology:
Antimicrobial efficacy was evaluated using broth microdilution methods against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity.

Antimicrobial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 μg/mL
Compound BE. coli64 μg/mL

These results suggest that the compound may serve as a lead structure for developing new antibiotics.

The biological activity of this compound is believed to involve interactions with DNA and cellular pathways:

  • DNA Binding: Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.
  • Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

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